2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
6,8-dimethyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-12(2)25-16-7-5-15(6-8-16)19-11-18(21(23)24)17-10-13(3)9-14(4)20(17)22-19/h5-12H,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBQWHGTQDBCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that boronic acids and their esters, which this compound may be related to, are highly considered for the design of new drugs and drug delivery devices.
Mode of Action
Boronic acids and their esters, which this compound may be related to, are known to interact with their targets through a process called transmetalation. This process involves the transfer of a group (in this case, the boronic acid or ester) from one metal to another.
Biochemical Pathways
Boronic acids and their esters, which this compound may be related to, are known to be involved in various biochemical pathways, particularly as boron-carriers suitable for neutron capture therapy.
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant. Its lipophilicity is measured as Log Po/w (iLOGP): 2.13.
Result of Action
Boronic acids and their esters, which this compound may be related to, are known to have various effects depending on their specific targets and the biochemical pathways they affect.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, boronic acids and their esters are only marginally stable in water. Therefore, the presence of water and the pH of the environment can significantly influence the stability and, consequently, the efficacy of these compounds.
Biological Activity
2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory effects. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 290.35 g/mol
This compound belongs to the quinoline class, which is known for a variety of pharmacological effects.
Biological Activity Overview
Recent studies have explored the biological activities of quinoline derivatives, including this compound. The following sections summarize key findings related to its anticancer and anti-inflammatory properties.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µg/ml) | Reference |
|---|---|---|
| HepG2 (Liver Cancer) | 7.7 | |
| HCT116 (Colon Cancer) | 14.2 | |
| MDA-MB-468 (Breast Cancer) | Not specified |
In these studies, the compound was found to exhibit IC50 values comparable to established anticancer drugs such as 5-fluorouracil and afatinib, indicating its potential as a therapeutic agent.
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key pathways such as the epidermal growth factor receptor (EGFR) signaling pathway. Molecular docking studies suggest that it interacts effectively with the EGFR kinase domain, potentially blocking its activity and leading to reduced tumor growth .
Anti-inflammatory Activity
In addition to its anticancer properties, there is evidence that quinoline derivatives can also possess anti-inflammatory effects. Studies have shown that compounds similar to this compound inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.
Table 2: Anti-inflammatory Activity
The inhibition of NO production suggests that this compound may act through mechanisms involving the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory responses .
Case Studies
Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:
- Case Study on Liver Cancer : A study involving HepG2 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its potential as an effective liver cancer therapeutic .
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced swelling and inflammatory markers compared to control groups, indicating its therapeutic potential in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in the substituent at the phenyl ring (position 2) and the quinoline core. Key structural and functional differences are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Bromophenyl (362.2 g/mol): The bromine atom adds polarizability, which may enhance binding to hydrophobic protein pockets .
Synthetic Utility: The bromophenyl analog (CAS 342017-99-6) is a candidate for Suzuki-Miyaura cross-coupling reactions to generate diverse derivatives . Ethyl and methyl esters of similar quinoline-4-carboxylic acids (e.g., ) are intermediates for synthesizing oxadiazole derivatives, highlighting their role in drug development .
Structural Isomerism :
- The 2-propoxyphenyl isomer (CAS 932928-90-0) demonstrates how substituent position affects molecular geometry and intermolecular interactions .
Pharmacological Potential:
- Quinoline derivatives are explored for antimicrobial and anticancer activity.
- The carboxylic acid group at position 4 enables salt formation or conjugation with other pharmacophores, enhancing drug-like properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
